Antileishmanial agent-22

Leishmaniasis Drug Discovery Neglected Tropical Diseases

Screening campaigns against Leishmania often fail due to DHFR-bypass resistance via PTR1 upregulation. Antileishmanial agent-22 (compound 15b) is a structure-guided tetrahydrobenzo[h]quinoline that directly inhibits Lm-PTR1, overcoming this metabolic escape. - Lm-PTR1-targeted antifolate: IC50 = 0.408 μM against Leishmania promastigotes; superior to miltefosine (IC50 3.74-9.0 μM). - Broad-spectrum polypharmacology: 96.67% in vivo suppression of P. berghei at 48.4 μM/kg/day; M. tuberculosis MIC = 28.44 μM. - Research-use-only, ≥98% purity, supplied as solid; soluble at 10 mM in DMSO. Custom synthesis available with global shipping.

Molecular Formula C109H164N38O22S4
Molecular Weight 2487.0 g/mol
Cat. No. B10771901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntileishmanial agent-22
Molecular FormulaC109H164N38O22S4
Molecular Weight2487.0 g/mol
Structural Identifiers
SMILESC1C2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSS1)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCCN)CCCNC(=N)N)CC6=CC=C(C=C6)O)CC7=CC=C(C=C7)O)CCCCN)CC8=CC=C(C=C8)O
InChIInChI=1S/C109H164N38O22S4/c110-40-6-3-17-72-90(155)131-54-87(152)132-78(48-59-24-32-64(148)33-25-59)96(161)146-85-57-172-171-56-84(102(167)140-79(97(162)135-72)49-60-26-34-65(149)35-27-60)145-95(160)74(19-5-8-42-112)137-92(157)77(23-13-47-129-109(123)124)139-99(164)81(51-62-30-38-67(151)39-31-62)142-104(169)86(147-100(165)82(52-63-53-130-70-16-2-1-14-68(63)70)143-93(158)75(21-11-45-127-107(119)120)134-89(154)69(113)15-9-43-125-105(115)116)58-173-170-55-83(101(166)133-71(88(114)153)20-10-44-126-106(117)118)144-94(159)73(18-4-7-41-111)136-91(156)76(22-12-46-128-108(121)122)138-98(163)80(141-103(85)168)50-61-28-36-66(150)37-29-61/h1-2,14,16,24-39,53,69,71-86,130,148-151H,3-13,15,17-23,40-52,54-58,110-113H2,(H2,114,153)(H,131,155)(H,132,152)(H,133,166)(H,134,154)(H,135,162)(H,136,156)(H,137,157)(H,138,163)(H,139,164)(H,140,167)(H,141,168)(H,142,169)(H,143,158)(H,144,159)(H,145,160)(H,146,161)(H,147,165)(H4,115,116,125)(H4,117,118,126)(H4,119,120,127)(H4,121,122,128)(H4,123,124,129)/t69-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-/m0/s1
InChIKeyMJULKHZUJYASFR-FQPMSUGVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antileishmanial Agent-22: Tetrahydrobenzo[h]quinoline-Based Antifolate Compound for Neglected Tropical Disease Research


Antileishmanial agent-22 (also designated compound 15b) is a synthetic tetrahydrobenzo[h]quinoline derivative with the molecular formula C29H26Cl2N4O3 and molecular weight of 549.4 g/mol [1]. The compound was designed via a structure-guided approach to target Leishmania major pteridine reductase 1 (Lm-PTR1) through an antifolate mechanism [2]. Beyond its antileishmanial activity, the compound demonstrates broad-spectrum antiparasitic and antibacterial properties, including antimalarial and antitubercular activities [1]. The compound is supplied as a research-use-only product with typical purity ≥98% and exhibits solubility of 10 mM in DMSO [3].

Why Antileishmanial Agent-22 Cannot Be Interchanged with Other Antifolate or In-Class Compounds


Antileishmanial agent-22 belongs to the tetrahydrobenzo[h]quinoline chemotype, a novel scaffold designed specifically for dual antileishmanial-antimalarial activity through rational structure-guided targeting of Lm-PTR1 [1]. Unlike conventional antifolates such as trimethoprim or methotrexate that primarily target dihydrofolate reductase (DHFR), this compound series was engineered to inhibit pteridine reductase 1 (PTR1), an NADPH-dependent enzyme that provides a metabolic bypass for folate salvage in Leishmania parasites [1]. This mechanistic distinction is critical: parasites with PTR1 upregulation can circumvent DHFR inhibition, rendering traditional antifolates less effective. Furthermore, the tetrahydrobenzo[h]quinoline core confers a distinct polypharmacology profile absent in other antileishmanial classes—the compound simultaneously inhibits Leishmania parasites (IC50 = 0.408 μM), Plasmodium berghei in vivo (96.67% suppression at 48.4 μM/kg/day), and Mycobacterium tuberculosis (MIC = 28.44 μM) [2]. Substituting with a generic antifolate or alternative antileishmanial chemotype would forfeit this defined polypharmacology and the validated Lm-PTR1 targeting specificity that underpins the compound's activity profile.

Antileishmanial Agent-22: Quantitative Comparative Evidence for Research Procurement Decisions


Antileishmanial Agent-22 vs. Miltefosine: Comparative Potency Against Leishmania Promastigotes

Antileishmanial agent-22 demonstrates an IC50 of 0.408 μM against Leishmania promastigotes [1]. The original research publication explicitly states that the antipromastigote activity is 'superior to the reference miltefosine' across the tetrahydrobenzo[h]quinoline series [2]. Miltefosine, the only oral drug approved for visceral leishmaniasis, exhibits IC50 values ranging from 3.74 μM to 9.0 μM against L. donovani promastigotes in independent studies [3].

Leishmaniasis Drug Discovery Neglected Tropical Diseases

Antifolate Mechanism Confirmation: Folic Acid Reversal Assay for Antileishmanial Agent-22

The antifolate mechanism of Antileishmanial agent-22 was confirmed via folic acid and folinic acid reversal assays. At a concentration of 100 μM, the compound inhibited folic acid by 88% and folinic acid (leucovorin) by 94% [1]. The original research demonstrates that this reversal pattern is comparable to that of trimethoprim, a known Lm-PTR1 inhibitor used as a mechanistic control [2].

Antifolate Mechanism PTR1 Inhibition Target Validation

Broad-Spectrum Polypharmacology: Antimalarial and Antitubercular Activity of Antileishmanial Agent-22

Antileishmanial agent-22 demonstrates polypharmacology across three major infectious disease targets: Leishmania parasites (IC50 = 0.408 μM), Plasmodium berghei malaria (in vivo suppression of 96.67% at 48.4 μM/kg/day; in vitro IC50 = 0.038 μM), and Mycobacterium tuberculosis (MIC = 28.44 μM) [1]. This contrasts with first-line antileishmanial agents such as miltefosine and amphotericin B, which lack meaningful antimalarial or antitubercular activity.

Polypharmacology Antimalarial Antitubercular Neglected Tropical Diseases

Comparative In Vitro Potency Ranking Among Tetrahydrobenzo[h]quinoline Series Analogs

Within the tetrahydrobenzo[h]quinoline series reported by Ibrahim et al., Antileishmanial agent-22 (compound 15b) ranks among the most potent derivatives with an IC50 of 0.408 μM against Leishmania promastigotes [1]. For reference, Antileishmanial agent-9 (compound 16c), a distinct chemotype from Bernal et al. (2020), exhibits an IC50 of 4.01 μM against L. donovani with a selectivity index of approximately 10 (CC50 in L-6 cells = 40.1 μM) [2]. Antileishmanial agent-7 (compound 23) shows IC50 values of 6.89 μM and 259 μM against L. donovani and L-6 cells, respectively [3]. Antileishmanial agent-14 (a sulfonamide analog) demonstrates IC50 of 4.1 μM against L. donovani promastigotes [4].

SAR Analog Comparison Potency Ranking

Recommended Research Applications for Antileishmanial Agent-22 Based on Quantitative Evidence


Primary Screening and Hit Validation in Antileishmanial Drug Discovery Programs

With an IC50 of 0.408 μM against Leishmania promastigotes [1] and demonstrated superiority to miltefosine (IC50 range 3.74–9.0 μM) [2], Antileishmanial agent-22 serves as a potent positive control compound for high-throughput screening campaigns. The sub-micromolar potency enables robust assay signal-to-noise ratios and minimizes compound quantity requirements during primary screening. The confirmed antifolate mechanism via Lm-PTR1 targeting provides a validated biological benchmark for evaluating new chemical entities designed against the folate pathway in Leishmania parasites [1].

Dual-Disease or Triple-Disease Polypharmacology Research Programs

Antileishmanial agent-22 is uniquely suited for research programs investigating simultaneous intervention against leishmaniasis, malaria, and tuberculosis—three diseases that frequently co-occur in overlapping geographic regions of poverty [1]. The compound's demonstrated in vivo antimalarial activity (96.67% suppression of P. berghei at 48.4 μM/kg/day) [3] and antitubercular activity (MIC = 28.44 μM against M. tuberculosis H37Rv) [1] enable proof-of-concept studies for multi-disease therapeutic strategies using a single molecular probe.

Mechanism-of-Action Studies of Antifolate Pathways in Kinetoplastid Parasites

The validated antifolate mechanism of Antileishmanial agent-22, confirmed via folic acid (88% inhibition) and folinic acid (94% inhibition) reversal assays at 100 μM [3], makes the compound a valuable tool for dissecting folate metabolism in Leishmania species. Researchers investigating pteridine reductase 1 (PTR1) as a therapeutic target can employ this compound as a reference inhibitor with experimentally confirmed target engagement, comparable to trimethoprim in mechanism validation studies [1].

In Vivo Efficacy Studies in Murine Leishmaniasis and Malaria Models

Based on the established in vivo antimalarial efficacy data (96.67% suppression of P. berghei at 48.4 μM/kg/day) [3] and the documented in vitro antileishmanial potency (IC50 = 0.408 μM) [1], Antileishmanial agent-22 is positioned for progression to in vivo leishmaniasis efficacy studies in rodent models (e.g., L. donovani/hamster or L. major/BALB/c). The compound's demonstrated in vivo activity in a related parasitic infection model supports its suitability for preclinical proof-of-concept investigations in leishmaniasis animal models.

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